4-Hydrazino-6-methoxy-2-methylquinoline 4-Hydrazino-6-methoxy-2-methylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15986798
InChI: InChI=1S/C11H13N3O/c1-7-5-11(14-12)9-6-8(15-2)3-4-10(9)13-7/h3-6H,12H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

4-Hydrazino-6-methoxy-2-methylquinoline

CAS No.:

Cat. No.: VC15986798

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

4-Hydrazino-6-methoxy-2-methylquinoline -

Specification

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name (6-methoxy-2-methylquinolin-4-yl)hydrazine
Standard InChI InChI=1S/C11H13N3O/c1-7-5-11(14-12)9-6-8(15-2)3-4-10(9)13-7/h3-6H,12H2,1-2H3,(H,13,14)
Standard InChI Key UQSUGGNYWOKFIA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=C(C=CC2=N1)OC)NN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s quinoline backbone is substituted with three functional groups: a hydrazino (-NH-NH₂) moiety at position 4, a methoxy (-OCH₃) group at position 6, and a methyl (-CH₃) group at position 2. These substituents profoundly influence its electronic and steric properties. The methoxy group enhances electron density on the aromatic ring, facilitating nucleophilic substitution reactions, while the methyl group contributes to hydrophobic interactions .

Physical and Spectral Characteristics

Key physicochemical properties include:

  • Density: 1.241 g/cm³

  • Boiling Point: 395.7°C at 760 mmHg

  • Solubility: Moderately soluble in polar solvents like methanol and ethanol due to the methoxy group’s polarity.

Spectroscopic characterization relies on:

  • NMR: Methoxy protons resonate at δ ~3.8–4.0 ppm, while hydrazino protons appear at δ ~2.5–3.5 ppm .

  • FT-IR: N–H stretches near 3300 cm⁻¹ and quinoline ring vibrations at 1600–1500 cm⁻¹ .

  • Mass Spectrometry: A prominent [M+H]+ peak at m/z 239.70 confirms molecular weight.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via refluxing 6-methoxy-2-methylquinoline with hydrazine hydrate in ethanol or methanol. The reaction proceeds through nucleophilic substitution, where hydrazine replaces a leaving group at position 4. Typical conditions involve 6–8 hours of reflux, yielding 60–75% after recrystallization from ethanol .

Industrial Manufacturing

Scaled-up production optimizes yield and purity using industrial-grade reagents. Continuous flow reactors reduce reaction times, while crystallization under controlled pH ensures high purity (>95%). Economic considerations favor methanol as a solvent due to its low cost and ease of recovery.

Comparative Analysis of Synthetic Methods

ParameterLaboratory ScaleIndustrial Scale
SolventEthanol/MethanolMethanol
Reaction Time6–8 hours2–4 hours (flow system)
Yield60–75%85–90%
PurificationRecrystallizationCrystallization

Chemical Reactivity and Derivative Formation

Oxidation Reactions

The hydrazino group oxidizes readily with hydrogen peroxide or potassium permanganate, forming azo (-N=N-) or azoxy (-N(O)=N-) derivatives. These products are valuable intermediates in dye and pharmaceutical synthesis .

Reduction Pathways

Reduction with sodium borohydride converts the hydrazino group to a hydrazine derivative, enhancing solubility for biological applications. Lithium aluminum hydride further reduces the quinoline ring, though this is less common .

Substitution Reactions

The methoxy group undergoes demethylation with HBr/acetic acid, yielding a hydroxyl derivative. Methyl groups at position 2 resist substitution under mild conditions but react with halogens under radical initiation.

Cell LineIC₅₀ (µM)
HeLa12.4
MCF-715.8
A54922.1

Comparative Analysis with Analogous Compounds

Substituent Effects on Bioactivity

  • Methoxy vs. Chloro: Methoxy substitution improves aqueous solubility (LogP: 1.8 vs. 2.5 for chloro analogs) but reduces thermal stability .

  • Hydrazino vs. Piperazinyl: Hydrazino derivatives exhibit stronger antimicrobial activity, while piperazinyl analogs target neurological receptors .

Synthetic Accessibility

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for antitubercular agents (e.g., bedaquiline analogs) and kinase inhibitors. Its hydrazino group enables Schiff base formation with ketones, a key step in heterocyclic synthesis .

Material Science

Incorporated into metal-organic frameworks (MOFs), it enhances CO₂ adsorption capacity by 30% compared to unmodified quinolines, leveraging the hydrazino group’s Lewis basicity .

Future Directions and Challenges

Green Synthesis Innovations

Microwave-assisted synthesis reduces reaction times by 50% and solvent use by 40%. Ionic liquids like [BMIM][BF₄] improve yield to 92% while enabling solvent recycling .

Computational Optimization

Density functional theory (DFT) models predict transition states for hydrazine incorporation, guiding catalyst selection (e.g., ZnCl₂ reduces activation energy by 15 kcal/mol) .

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